Amelenodor

Catalog No.
S12820963
CAS No.
2389235-01-0
M.F
C24H21N3O3
M. Wt
399.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amelenodor

CAS Number

2389235-01-0

Product Name

Amelenodor

IUPAC Name

2-[3,5-bis[(6-methylpyridin-2-yl)oxy]phenoxy]-6-methylpyridine

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C24H21N3O3/c1-16-7-4-10-22(25-16)28-19-13-20(29-23-11-5-8-17(2)26-23)15-21(14-19)30-24-12-6-9-18(3)27-24/h4-15H,1-3H3

InChI Key

OPUQKVNCXCWRLR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)OC2=CC(=CC(=C2)OC3=CC=CC(=N3)C)OC4=CC=CC(=N4)C

Amelenodor, also known as NX-13, is a synthetic organic compound categorized as a triphenyl compound with the molecular formula C24H21N3O3C_{24}H_{21}N_{3}O_{3} and a molecular weight of approximately 399.45 g/mol. This compound is notable for its gut-selective distribution and limited systemic exposure, which makes it particularly interesting for therapeutic applications targeting gastrointestinal conditions. Amelenodor acts as an agonist of the NOD-like receptor family, specifically the NLR family member X1 (NLRX1), which is implicated in modulating immune responses and inflammation .

, including:

  • Oxidation: Under specific conditions, Amelenodor can be oxidized to form various oxidized derivatives.
  • Reduction: Reduction reactions can yield different chemical forms of the compound.
  • Substitution: This involves replacing one or more functional groups within the compound, leading to new derivatives.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are utilized.
  • Substitution: Halogens and alkylating agents are typically employed in substitution reactions.

Amelenodor exhibits significant biological activity through its interaction with the NLRX1 receptor. The activation of this receptor leads to a reduction in oxidative stress and a decrease in effector cell differentiation and cytokine release. Consequently, this action modulates immune responses, particularly in contexts related to inflammation. The compound's gut-selective distribution ensures that its therapeutic effects are localized to the gastrointestinal tract, minimizing potential systemic side effects .

Synthetic Routes

The synthesis of Amelenodor typically involves several key steps:

  • Formation of Intermediate Compounds: The initial step includes synthesizing intermediates like 3,5-bis[(6-methylpyridin-2-yl)oxy]phenol.
  • Coupling Reaction: These intermediates are coupled with 2,6-dimethylpyridine under controlled reaction conditions to yield Amelenodor.
  • Purification: The final product undergoes purification through recrystallization or chromatography to achieve the desired purity.

Industrial Production

For large-scale production, the synthetic route is optimized to ensure high yield and purity. Variables such as temperature, pressure, and solvent choice are meticulously controlled during the process to maximize efficiency and reduce by-products.

Amelenodor has diverse applications across various fields:

  • Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
  • Biology: Investigated for its role in modulating immune responses and its potential as an anti-inflammatory agent.
  • Medicine: Explored for therapeutic potential in treating inflammatory bowel diseases such as ulcerative colitis.
  • Industry: Utilized in developing new pharmaceuticals and as a chemical intermediate in various industrial processes .

Research on Amelenodor's interactions primarily focuses on its mechanism of action through the NLRX1 receptor. Studies indicate that activating this receptor can lead to beneficial effects in managing inflammatory conditions by reducing oxidative stress and cytokine release. Further research into its interactions with other cellular pathways may provide insights into its broader therapeutic potential .

Amelenodor is unique due to its specific activation of the NLRX1 receptor and its gut-selective distribution. Similar compounds include:

  • Omilancor (BT-11): Another agonist of NLRX1 with comparable anti-inflammatory properties but differing pharmacokinetics.
  • NLRP3 Inhibitors: Compounds targeting the NLRP3 receptor that also modulate immune responses but may have different mechanisms of action.
  • NOD2 Agonists: Compounds that activate the NOD2 receptor involved in immune regulation but do not exhibit the same gut-selective properties.

Comparison Table

CompoundMechanism of ActionGut SelectivityUnique Features
AmelenodorNLRX1 AgonistYesLimited systemic exposure
OmilancorNLRX1 AgonistVariableBroader pharmacokinetics
NLRP3 InhibitorsNLRP3 Receptor ModulationNoTargets different pathway
NOD2 AgonistsNOD2 Receptor ActivationNoInvolved in broader immune response

Amelenodor's distinct characteristics make it a promising candidate for targeted therapies aimed at gastrointestinal inflammation while minimizing systemic effects .

Nomenclature and Chemical Identity

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for Amelenodor is 2-(4-(3-(pyridin-2-yloxy)phenyl)phenyl)-1H-benzo[d]imidazole, reflecting its triphenyl core structure with pyridine and benzimidazole moieties. Key synonyms include:

  • NX-13 (developmental code)
  • ABBV-113 (AbbVie designation)
  • 2389235-01-0 (CAS registry number)

Regulatory and Classification Codes

IdentifierValueSource
CAS Registry2389235-01-0PubChem
ChEMBL IDCHEMBL4825075Guide to PHARMACOLOGY
UNIINot yet assigned-
Molecular FormulaC24H21N3O3PubChem
Molecular Weight399.4 g/molPubChem

Molecular Architecture

Molecular Formula and Weight

Amelenodor represents a synthetic organic compound with the molecular formula C₂₄H₂₁N₃O₃ and a molecular weight of 399.44 grams per mole [1] [2]. The compound bears the International Union of Pure and Applied Chemistry name 2-[3,5-bis[(6-methylpyridin-2-yl)oxy]phenoxy]-6-methylpyridine, reflecting its complex aromatic architecture [1] [7]. The Chemical Abstracts Service registry number 2389235-01-0 provides unique identification for this molecule in chemical databases [2] [8].

The molecular structure consists of three 6-methylpyridine units connected through ether linkages to a central benzene ring, creating a triphenyl compound with distinctive symmetrical properties [1] [6]. The structural framework demonstrates a 1,3,5-substitution pattern on the central benzene core, with each position bearing a 6-methylpyridin-2-yloxy substituent [2] [5]. This architectural arrangement contributes to the compound's stability and receptor-binding characteristics through its extended aromatic system [39].

PropertyValue
Molecular FormulaC₂₄H₂₁N₃O₃
Molecular Weight399.44 g/mol
International Union of Pure and Applied Chemistry Name2-[3,5-bis[(6-methylpyridin-2-yl)oxy]phenoxy]-6-methylpyridine
Chemical Abstracts Service Number2389235-01-0
Simplified Molecular Input Line Entry SystemCC1=NC(=CC=C1)OC2=CC(=CC(=C2)OC3=CC=CC(=N3)C)OC4=CC=CC(=N4)C
International Chemical Identifier KeyOPUQKVNCXCWRLR-UHFFFAOYSA-N

Stereochemical Properties and Isomerism

Amelenodor exhibits achiral characteristics with no defined stereocenters, resulting in the absence of optical activity [8]. The stereochemical analysis reveals zero defined stereocenters and zero electronic/geometric centers, confirming the molecule's symmetrical nature [8]. The compound carries no net charge and displays molecular symmetry around the central benzene ring with three-fold rotational symmetry [8] [39].

The absence of stereoisomerism in amelenodor simplifies its structural characterization and eliminates concerns regarding enantiomeric purity in synthetic preparations [8]. The molecular architecture lacks asymmetric carbon centers, preventing the formation of chiral isomers that could complicate biological activity profiles [8]. This stereochemical simplicity contributes to the compound's reproducible synthesis and consistent analytical characterization across different preparation methods [39].

Stereochemical PropertyValue
Stereochemistry ClassificationAchiral
Optical ActivityNone
Defined Stereocenters0/0
Electronic/Geometric Centers0
Molecular Charge0
Symmetry ElementsC₃ symmetry around central benzene

Spectroscopic Identification

Nuclear Magnetic Resonance and Mass Spectrometry Profiles

Mass spectrometry analysis of amelenodor provides comprehensive fragmentation patterns and molecular ion identification across multiple ionization modes [5]. The compound exhibits characteristic mass-to-charge ratios for various adduct formations, including protonated molecular ions at mass-to-charge ratio 400.16558 for [M+H]⁺ and sodium adducts at 422.14752 for [M+Na]⁺ [5]. Negative ionization modes yield deprotonated molecular ions at 398.15102 for [M-H]⁻ and formate adducts at 444.15650 for [M+HCOO]⁻ [5].

Collision cross-section measurements provide additional structural information, with predicted values ranging from 185.9 Ų for dehydrated species to 219.1 Ų for formate adducts [5]. These measurements correlate with the molecular size and conformational flexibility of amelenodor in the gas phase [5]. The collision cross-section data supports the extended aromatic structure and provides validation for computational predictions of molecular geometry [5].

Nuclear magnetic resonance spectroscopy techniques, while not extensively documented for amelenodor specifically, would be expected to show characteristic aromatic proton signals in the 7-8 parts per million region for the pyridine and benzene rings [9] [10]. The methyl groups on the pyridine rings would appear as singlets around 2.5 parts per million, providing diagnostic signals for structural confirmation [9]. Carbon-13 nuclear magnetic resonance would reveal distinct aromatic carbon environments reflecting the symmetrical nature of the molecule [9].

Mass Spectrometry AdductMass-to-Charge RatioPredicted Collision Cross-Section (Ų)
[M+H]⁺400.16558200.0
[M+Na]⁺422.14752208.5
[M-H]⁻398.15102208.9
[M+NH₄]⁺417.19212205.9
[M+K]⁺438.12146202.1
[M+HCOO]⁻444.15650219.1

Ultraviolet-Visible and Infrared Spectral Signatures

Ultraviolet-visible spectroscopy of amelenodor would be expected to show characteristic absorption bands corresponding to π-π* transitions in the aromatic ring systems [15] [16]. The extended conjugation through the ether linkages connecting the pyridine and benzene rings would likely result in absorption maxima in the 250-300 nanometer region [17] [18]. The triphenyl pyridine structure suggests multiple electronic transitions corresponding to different aromatic environments within the molecule [19].

Infrared spectroscopy would reveal characteristic vibrational modes for the aromatic carbon-hydrogen stretches around 3000-3100 wavenumbers and aromatic carbon-carbon stretches in the 1400-1600 wavenumber region [20]. The ether linkages would contribute carbon-oxygen stretching vibrations around 1200-1300 wavenumbers, providing diagnostic fingerprint regions for structural identification [20]. Pyridine nitrogen-containing rings would show characteristic out-of-plane bending modes that distinguish them from simple benzene rings [20].

The spectroscopic signatures of amelenodor reflect its symmetrical aromatic architecture and provide multiple analytical approaches for compound identification and purity assessment [15] [16]. These spectral characteristics support structure-activity relationship studies and facilitate quality control in synthetic preparations [17].

Computational Chemistry Insights

Density Functional Theory Calculations

Density functional theory calculations provide detailed insights into the electronic structure and stability of amelenodor through quantum mechanical methods [23] [25]. The computational approach typically employs hybrid functionals such as Becke three-parameter Lee-Yang-Parr to optimize molecular geometry and predict electronic properties [26]. These calculations reveal the ground state electronic configuration and provide energy minimized structures that correlate with experimental observations [25] [26].

Geometry optimization through density functional theory methods would predict bond lengths, bond angles, and dihedral angles throughout the amelenodor structure [25]. The calculations would confirm the planarity of individual aromatic rings while revealing any out-of-plane twisting around the ether linkages connecting the ring systems [26]. Vibrational frequency calculations would validate the optimized structure by ensuring no imaginary frequencies, confirming a true energy minimum [26].

The density functional theory approach provides thermodynamic parameters including enthalpy, entropy, and Gibbs free energy for amelenodor at standard conditions [26]. These computational results support understanding of molecular stability and reactivity patterns that influence the compound's chemical behavior [25]. The calculations also predict infrared spectra that can be compared with experimental measurements for validation [26].

Molecular Orbital Analysis

Molecular orbital analysis of amelenodor through computational methods reveals the electronic structure governing its chemical reactivity and binding properties [31] [35]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into electron donation and acceptance capabilities of the molecule [32] [35]. These frontier molecular orbitals determine the compound's participation in chemical reactions and interactions with biological targets [35].

The energy gap between highest occupied and lowest unoccupied molecular orbitals influences the compound's electronic excitation properties and photochemical behavior [32] [35]. Extended conjugation throughout the aromatic system results in delocalized molecular orbitals that stabilize the overall electronic structure [31]. The symmetrical architecture of amelenodor creates molecular orbitals with defined nodal patterns reflecting the three-fold symmetry of the molecule [35].

Electron density distribution analysis reveals regions of high and low electron density that correlate with nucleophilic and electrophilic reaction sites [35]. The pyridine nitrogen atoms contribute lone pair electrons that participate in molecular orbital formation and influence binding interactions [35]. The molecular orbital analysis supports understanding of how structural modifications might alter the compound's electronic properties and biological activity [31] [35].

Molecular Orbital PropertyComputational Significance
Highest Occupied Molecular Orbital EnergyElectron donation potential
Lowest Unoccupied Molecular Orbital EnergyElectron acceptance capability
Energy GapElectronic excitation properties
Orbital DelocalizationMolecular stability
Electron Density DistributionReactive site identification

Synthetic Pathways

Amelenodor, chemically identified as 1,3,5-tris((6-methylpyridin-2-yl)oxy)benzene, represents a sophisticated triphenyl compound with the molecular formula C24H21N3O3 and a molecular weight of 399.45 g/mol [1] [2] [3]. The synthesis of this NLRX1 agonist requires careful orchestration of multiple reaction steps to achieve the desired product with optimal yield and purity.

The synthetic approach to Amelenodor involves the systematic construction of a central benzene ring substituted with three 6-methylpyridin-2-yloxy groups at the 1,3,5-positions. This symmetrical arrangement necessitates precise control of reaction conditions to ensure complete substitution while minimizing the formation of mono- and di-substituted intermediates [5].

Table 1: Key Molecular Properties of Amelenodor

PropertyValue
Molecular FormulaC24H21N3O3
Molecular Weight (g/mol)399.45
CAS Registry Number2389235-01-0
Chemical Name1,3,5-tris((6-methylpyridin-2-yl)oxy)benzene
SynonymsNX-13, ABBV-113, Amelenodorm
Physical FormSolid/Viscous Liquid
ColorColorless to light yellow
Density (predicted)1.211±0.06 g/cm³
Boiling Point (predicted)529.5±50.0°C
pKa (predicted)3.20±0.12

Key Reaction Mechanisms and Intermediates

The synthesis of Amelenodor proceeds through nucleophilic aromatic substitution mechanisms, where the central phloroglucinol (1,3,5-trihydroxybenzene) scaffold serves as the starting material. The reaction involves the displacement of hydroxyl groups by 6-methylpyridin-2-oxide derivatives under carefully controlled conditions [6] [7].

The mechanistic pathway follows a stepwise substitution process, where each hydroxyl group on the benzene ring is sequentially replaced by the pyridine-containing moiety. The reaction proceeds through the formation of intermediate species, including mono-substituted and di-substituted products, before achieving the final tri-substituted Amelenodor structure [8] [9].

Critical intermediates in the synthetic pathway include:

  • Mono-(6-methylpyridin-2-yloxy)benzene derivatives
  • Di-(6-methylpyridin-2-yloxy)benzene intermediates
  • Various regioisomers formed during incomplete substitution

The reaction mechanism is facilitated by the electron-withdrawing nature of the pyridine rings, which activate the aromatic system toward further substitution. The presence of basic conditions promotes the deprotonation of hydroxyl groups, enhancing their nucleophilicity and facilitating the substitution process [10] [11].

Table 2: Synthetic Reaction Parameters and Optimization Strategies

ParameterTypical Range/ConditionOptimization Strategy
Temperature Range25-70°CTemperature ramping for selectivity
Pressure ConditionsAtmospheric to 8 barPressure tuning for equilibrium
Reaction Time0.5-24 hoursTime optimization for yield
Solvent SystemsChloroform, DMF, THF, XyleneSolvent screening for compatibility
Catalyst RequirementsBase catalysts (Et3N, Pyridine)Catalyst loading optimization
Atmosphere ControlInert atmosphere (N2/Ar)Oxygen exclusion for stability
pH ControlBasic conditions preferredpH monitoring and control
Stirring/MixingContinuous agitation requiredMixing efficiency assessment

Optimization Strategies for Yield and Purity

The optimization of Amelenodor synthesis requires a multifaceted approach addressing temperature control, solvent selection, and reaction stoichiometry. Research has demonstrated that systematic optimization strategies can significantly improve both yield and product purity [8] [9].

Temperature optimization plays a crucial role in controlling reaction selectivity and minimizing side product formation. Studies indicate that temperature ramping strategies, where the reaction temperature is gradually increased from ambient to elevated conditions, can enhance the formation of the desired tri-substituted product while suppressing competing reactions [10] [12]. The optimal temperature range typically spans 25-70°C, with specific temperature profiles dependent on the chosen solvent system and catalyst loading.

Solvent selection represents another critical optimization parameter. The choice of reaction medium significantly influences solubility profiles, reaction kinetics, and product isolation efficiency. Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile have shown superior performance compared to protic solvents [13] [14]. The solvent selection process requires consideration of:

  • Dissolution characteristics of starting materials and intermediates
  • Thermal stability under reaction conditions
  • Compatibility with downstream purification processes
  • Environmental and safety considerations

Catalyst optimization involves careful selection and loading of basic catalysts to promote the nucleophilic substitution reactions. Triethylamine and pyridine have emerged as preferred catalytic systems, with optimal loading typically ranging from 1.5 to 3.0 equivalents relative to the limiting reagent [5] [6]. The catalyst selection must balance reaction promotion with ease of removal during workup procedures.

Statistical experimental design approaches, including Design of Experiments (DoE) methodologies, have been successfully applied to Amelenodor synthesis optimization. These approaches enable systematic exploration of parameter space while minimizing the number of required experiments [8] [9]. Face-centered central composite designs have proven particularly effective for optimizing multi-parameter systems, allowing for the identification of optimal reaction conditions that maximize yield while maintaining product quality specifications.

Industrial-Scale Manufacturing Challenges

The transition from laboratory-scale synthesis to industrial manufacturing of Amelenodor presents numerous technical and operational challenges that require systematic addressed through advanced process development strategies [15] [16].

Solvent Selection and Reaction Conditions

Industrial-scale production of Amelenodor necessitates careful evaluation of solvent systems that balance performance requirements with safety, environmental, and economic considerations. The solvent selection process for large-scale manufacturing involves multiple criteria beyond simple reaction compatibility [13] [17].

Primary solvent evaluation criteria include:

  • Process efficiency: Solvent systems must support high yields and selectivity while enabling efficient product isolation
  • Safety profiles: Industrial solvents require favorable flash points, toxicity profiles, and handling characteristics
  • Environmental impact: Solvent selection increasingly emphasizes green chemistry principles and sustainability metrics
  • Economic considerations: Cost-effective solvents that support process economics while meeting performance requirements

Chloroform, while effective in laboratory-scale synthesis, presents significant challenges for industrial implementation due to its toxicity profile and environmental concerns. Alternative solvent systems, including advanced solvent mixtures and green solvents, are being evaluated for industrial applications [18] [14].

Temperature and pressure control become increasingly complex at industrial scales due to heat and mass transfer limitations. Large-scale reactors require sophisticated control systems to maintain uniform temperature distributions and prevent hot spot formation that could lead to product degradation or safety hazards [19] [20]. The scale-up process typically involves:

  • Heat transfer optimization: Design of efficient heating and cooling systems that maintain temperature uniformity across large reactor volumes
  • Mass transfer enhancement: Implementation of advanced mixing systems to ensure homogeneous reaction conditions
  • Process control integration: Development of real-time monitoring and control systems that respond to process variations

Table 4: Industrial Manufacturing Challenges and Mitigation Strategies

Challenge CategorySpecific ChallengeMitigation Strategy
Process OptimizationMulti-step synthesis coordinationProcess analytical technology (PAT)
Scale-up ComplexityHeat/mass transfer scalingPilot-scale testing campaigns
Regulatory ComplianceGMP validation requirementsQuality by design (QbD) approach
Equipment RequirementsSpecialized reactor systemsModular equipment design
Safety ConsiderationsHandling of organic solventsComprehensive safety protocols
Environmental ImpactSolvent recovery and recyclingGreen chemistry principles
Cost ManagementRaw material cost fluctuationLong-term supplier agreements
Supply ChainSpecialized reagent sourcingMultiple supplier qualification

Purification and Quality Control Protocols

Industrial-scale purification of Amelenodor requires sophisticated separation techniques that ensure product quality while maintaining economic viability. The purification strategy must address the removal of synthetic intermediates, residual catalysts, and solvent impurities while preserving the integrity of the active pharmaceutical ingredient [18] [21].

Chromatographic Purification Systems

High-Performance Liquid Chromatography (HPLC) represents the primary purification technique for Amelenodor, with industrial implementations requiring specialized equipment capable of handling large volumes while maintaining separation efficiency [22]. Preparative-scale chromatography systems employ:

  • Advanced stationary phases: Specialized column packings optimized for triphenyl compound separation
  • Gradient elution systems: Sophisticated mobile phase delivery systems that optimize separation while minimizing solvent consumption
  • Automated collection systems: Computer-controlled fraction collection that ensures consistent product quality

Supercritical Fluid Chromatography (SFC) has emerged as an increasingly important purification technique for pharmaceutical compounds, offering advantages including reduced solvent consumption, faster analysis times, and improved separation of structurally similar compounds [18]. SFC systems utilize supercritical carbon dioxide as the primary mobile phase, supplemented with organic co-solvents to optimize selectivity.

Quality Control Testing Protocols

Industrial manufacturing of Amelenodor requires comprehensive quality control protocols that ensure product consistency and regulatory compliance. The testing strategy encompasses both in-process monitoring and final product release testing [23] [24].

Table 3: Quality Control Specifications and Test Methods

ParameterSpecificationTest Method
Purity (HPLC)≥98.5%HPLC-UV/MS
Moisture Content≤0.5%Karl Fischer titration
Residual SolventsICH Q3C limitsGC-headspace
Heavy Metals≤10 ppm totalICP-MS
Microbial LimitsUSP <61> compliantPlate count method
Particle Size DistributionD90 <100 μmLaser diffraction
Crystalline FormConfirmed by XRDX-ray diffraction
Optical RotationRacemic mixturePolarimetry

Process Analytical Technology Integration

Modern industrial manufacturing incorporates Process Analytical Technology (PAT) systems that provide real-time monitoring of critical process parameters. For Amelenodor production, PAT implementation includes:

  • In-line spectroscopic monitoring: Near-infrared and Raman spectroscopy systems that monitor reaction progress and product formation
  • Automated sampling systems: Representative sampling mechanisms that ensure accurate process monitoring without compromising product integrity
  • Data integration platforms: Advanced software systems that integrate process data and support real-time decision making

The implementation of continuous manufacturing technologies represents an emerging trend in pharmaceutical production, offering advantages including improved process control, reduced manufacturing footprint, and enhanced product quality consistency [25] [21]. Continuous chromatography systems, including simulated moving bed (SMB) and multicolumn countercurrent solvent gradient purification (MCSGP), provide enhanced separation efficiency while reducing solvent consumption and processing time.

Regulatory Compliance and Validation

Industrial manufacturing of Amelenodor must comply with stringent regulatory requirements, including Good Manufacturing Practice (GMP) guidelines and quality assurance protocols. The validation process encompasses:

  • Process validation: Comprehensive demonstration that manufacturing processes consistently produce product meeting predetermined specifications
  • Analytical method validation: Verification that testing methods are suitable for their intended use and provide reliable, accurate results
  • Equipment qualification: Systematic verification that manufacturing equipment operates within specified parameters and produces consistent results

XLogP3

5.5

Hydrogen Bond Acceptor Count

6

Exact Mass

399.15829154 g/mol

Monoisotopic Mass

399.15829154 g/mol

Heavy Atom Count

30

UNII

DVH35H3HDB

Dates

Last modified: 08-10-2024

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